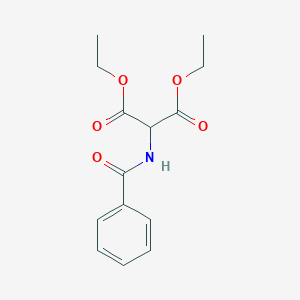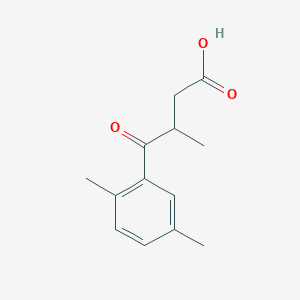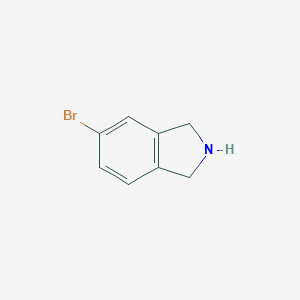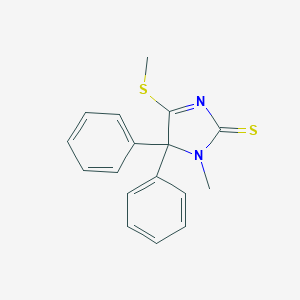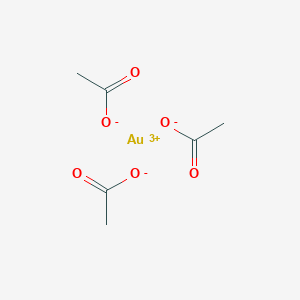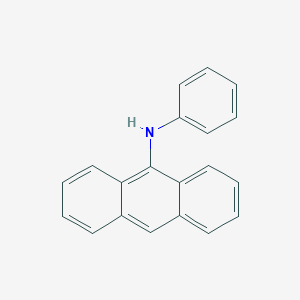
N-Phenylanthracen-9-amine
Descripción general
Descripción
“N-Phenylanthracen-9-amine” is a chemical compound with the molecular formula C20H15N . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of a compound like “N-Phenylanthracen-9-amine” can be analyzed using various techniques. These include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and other state-of-the-art analytical methods .Aplicaciones Científicas De Investigación
Application in Water and Wastewater Management
- Summary of Application: N-Phenylanthracen-9-amine is used in the research of heterotrophic nitrifying and aerobic denitrifying microorganisms (HNADs). These bacteria have excellent application potential in treating breeding and leather wastewater, removing nitrogen sources, and improving water quality .
- Methods of Application: The specific methods of application are not detailed in the source. However, the general process involves using HNADs to perform ammonia nitrification and nitrate/nitrite denitrification under the same aerobic conditions using an organic carbon source .
- Results or Outcomes: The use of HNADs is a much simpler and more efficient process than traditional methods. It helps in reducing the pollution due to nitrogen sources, thus improving the water quality .
Application in Transition Metal Chemistry
- Summary of Application: N-Phenylanthracen-9-amine is used as an efficient promoter for silver-free palladium-catalyzed aerobic oxidative Sonogashira reactions .
- Methods of Application: The method involves the C (sp2)–C (sp) cross-coupling reactions of substituted phenylacetylenes and electronically different arylboronic acids .
- Results or Outcomes: The catalytic system is inexpensive, effortlessly attainable, and highly flexible for functionalized phenylacetylenes and arylboronic acids .
Application in DNA Photocleavage
- Summary of Application: N-Phenylanthracen-9-amine is used in the synthesis of a chiral ligand DNA photocleavage agent .
- Methods of Application: The specific methods of application are not detailed in the source. However, the general process involves the synthesis of a chiral ligand using N-Phenylanthracen-9-amine .
- Results or Outcomes: The synthesized chiral ligand is used as a DNA photocleavage agent .
Application in Triplet–Triplet Annihilation Photon Upconversion
- Summary of Application: N-Phenylanthracen-9-amine is used in the study of photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion .
- Methods of Application: The method involves the use of 9,10-disubstituted anthracenes. Eight anthracenes with aromatic phenyl and thiophene substituents were synthesized, containing both electron donating and accepting groups .
- Results or Outcomes: The substitutions were found to affect the UV/Vis absorption only to a small extent, however the fluorescence properties were more affected with the thiophene substituents that decreased the fluorescence quantum yield from unity to <10% .
Application in Organic Light Emitting Diodes (OLEDs)
- Summary of Application: N-Phenylanthracen-9-amine is used in the design of blue emitting materials for OLEDs .
- Methods of Application: The method involves the use of 9,10-disubstituted anthracenes. The substitutions were found to affect the UV/Vis absorption only to a small extent .
- Results or Outcomes: The substitutions were found to affect the inherent optical properties of the molecule .
Application in Fluorescent Probes
- Summary of Application: N-Phenylanthracen-9-amine is used in the design of fluorescent probes .
- Methods of Application: The method involves the use of 9,10-disubstituted anthracenes. The substitutions were found to affect the UV/Vis absorption only to a small extent .
- Results or Outcomes: The substitutions were found to affect the inherent optical properties of the molecule .
Application in Perovskite-Sensitized Triplet-Triplet Annihilation
- Summary of Application: N-Phenylanthracen-9-amine is used in the study of perovskite-sensitized triplet-triplet annihilation upconversion (UC). The green glowstick dye 9,10-(bisphenylethynyl)anthracene (BPEA) and its derivatives have already shown great promise in solution-based UC applications .
- Methods of Application: The method involves the use of 9,10-(bisphenylethynyl)anthracene (BPEA) and its derivatives. Due to favorable band alignment of the perovskite and energy levels, it is conceivable that a wide variety of BPEA derivatives could be compatible with the perovskite-based UC system .
- Results or Outcomes: The different molecules exhibit vastly different properties in thin films. UC studies in lead halide perovskite/BPEA bilayer devices demonstrate the importance of intermolecular coupling on the resulting yield of UC .
Application in Optoelectronic Properties Investigation
- Summary of Application: N-Phenylanthracen-9-amine is used in the investigation of optoelectronic properties. A 9-phenylanthracene, constrained in a coplanar fashion by two methylene tethers, was synthesized and its optoelectronic properties were investigated .
- Methods of Application: The method involves the synthesis of a 9-phenylanthracene, constrained in a coplanar fashion by two methylene tethers .
- Results or Outcomes: The rigid planarization increased its electron-donating character and induced a bathochromic shift of its absorption, as well as an increased molar absorption coefficient and intense .
Application in Synthesis of Organic Compounds
- Summary of Application: N-Phenylanthracen-9-amine is used in the synthesis of organic compounds .
- Methods of Application: The specific methods of application are not detailed in the source. However, the general process involves the synthesis of organic compounds using N-Phenylanthracen-9-amine .
- Results or Outcomes: The synthesized organic compounds have a variety of applications in different fields .
Propiedades
IUPAC Name |
N-phenylanthracen-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLMMFDPYSZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549130 | |
| Record name | N-Phenylanthracen-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylanthracen-9-amine | |
CAS RN |
15424-38-1 | |
| Record name | N-Phenylanthracen-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





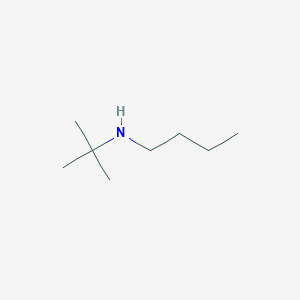
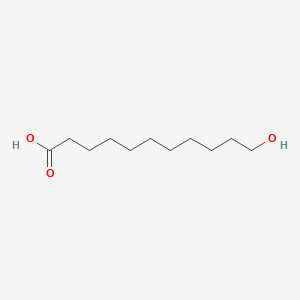
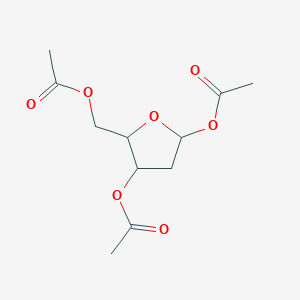
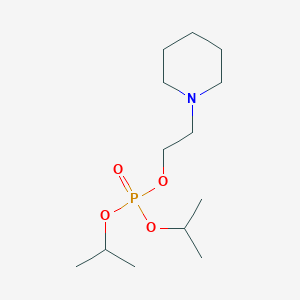
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
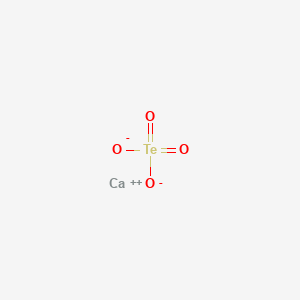
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
